6,6-Dimethyltetrahydropyran-3-ol
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Overview
Description
6,6-Dimethyltetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring two methyl groups at the 6th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethyltetrahydro-2H-pyran-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with an acid catalyst to form the desired tetrahydropyran ring . Another method includes the cyclization of 2,2-dimethyl-1,3-propanediol in the presence of a strong acid such as sulfuric acid .
Industrial Production Methods
Industrial production of 6,6-Dimethyltetrahydro-2H-pyran-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,6-dimethyltetrahydro-2H-pyran-3-one, while reduction can produce various alcohol derivatives .
Scientific Research Applications
6,6-Dimethyltetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyltetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyltetrahydro-2H-pyran-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde: Contains an aldehyde group at the 3rd position.
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid: Features a carboxylic acid group at the 3rd position
Uniqueness
6,6-Dimethyltetrahydro-2H-pyran-3-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications and research purposes .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
6,6-dimethyloxan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(8)5-9-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
BUTWQOUCGZYDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CO1)O)C |
Origin of Product |
United States |
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